Cas no 1671-75-6 (1-Phenyl-1-heptanone)
1-Phenyl-1-heptanone Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenylheptan-1-one
- 1-Phenyl-1-heptanone
- Heptanophenone
- n-Heptanophenone
- n-Heptanophenoneneat
- Enanthophenone
- Hexyl Phenyl Ketone
- 1-phenyl-1-heptanon
- 1-phenyl-heptan-1-one
- N-HEXYL PHENYL KETONE
- Heptanophenone 98%
- Heptanophenone, 98+%
- 1-Heptanone, 1-phenyl-
- KX07WP06JY
- UXMQORVHJMUQFD-UHFFFAOYSA-N
- Heptanophenone, 98%
- 1-Phenyl-1-heptanone #
- DSSTox_RID_82730
- DSSTox_CID_28169
- DSSTox_GSID_48194
- Tox21_303543
- SBB064863
-
- MDL: MFCD00009539
- Inchi: 1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3
- InChI Key: UXMQORVHJMUQFD-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)CCCCCC
- BRN: 1865692
Computed Properties
- Exact Mass: 190.13600
- Monoisotopic Mass: 190.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4.1
- Molecular Weight: 190.28
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Colorless liquid
- Density: 0.946 g/mL at 25 °C(lit.)
- Melting Point: 17 °C (lit.)
- Boiling Point: 155 °C/15 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.5077(lit.)
- PSA: 17.07000
- LogP: 3.83970
- Solubility: Soluble in acetone \ ether \ ethanol
1-Phenyl-1-heptanone Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R36/37/38
1-Phenyl-1-heptanone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Phenyl-1-heptanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019114035-500g |
1-Phenylheptan-1-one |
1671-75-6 | 95% | 500g |
447.02 USD | 2021-06-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H132507-100g |
1-Phenyl-1-heptanone |
1671-75-6 | ≥98.0%(GC) | 100g |
¥1872.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H132507-25g |
1-Phenyl-1-heptanone |
1671-75-6 | ≥98.0%(GC) | 25g |
¥662.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H132507-5g |
1-Phenyl-1-heptanone |
1671-75-6 | ≥98.0%(GC) | 5g |
¥177.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024392-100g |
1-Phenyl-1-heptanone |
1671-75-6 | 98% | 100g |
¥2015 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024392-25g |
1-Phenyl-1-heptanone |
1671-75-6 | 98% | 25g |
¥792 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024392-5g |
1-Phenyl-1-heptanone |
1671-75-6 | 98% | 5g |
¥164 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024392-500g |
1-Phenyl-1-heptanone |
1671-75-6 | 98% | 500g |
¥6719 | 2024-05-25 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H57700-5g |
1-Phenylheptan-1-one |
1671-75-6 | 98% | 5g |
¥148.0 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H863042-5g |
Heptanophenone |
1671-75-6 | ≥98%(GC) | 5g |
¥182.00 | 2022-01-10 |
1-Phenyl-1-heptanone Suppliers
1-Phenyl-1-heptanone Related Literature
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M. Bhanuchandra,Malleswara Rao Kuram,Akhila K. Sahoo Org. Biomol. Chem. 2012 10 3538
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Yogesh Siddaraju,Kandikere Ramaiah Prabhu Org. Biomol. Chem. 2015 13 6749
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Yogesh Siddaraju,Kandikere Ramaiah Prabhu Org. Biomol. Chem. 2015 13 11651
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4. Solvent-free chelation-assisted hydroacylation of olefin by rhodium(I) catalyst under microwave irradiationAndré Loupy,Saber Chatti,Sarah Delamare,Dae-Yon Lee,Jong-Hwa Chung,Chul-Ho Jun J. Chem. Soc. Perkin Trans. 1 2002 1280
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Rimpa De,S. Antony Savarimuthu,Shubhadeep Chandra,Mrinal K. Bera New J. Chem. 2021 45 17871
Additional information on 1-Phenyl-1-heptanone
cas no 1671-75-6 and 1-Phenyl-1-heptanone: A Comprehensive Overview of Its Chemical Properties and Emerging Applications
1-Phenyl-1-heptanone, a saturated ketone with the CAS registry number cas no 1671-75-6, has gained significant attention in recent years due to its unique structural features and versatile applications in chemical synthesis, pharmaceutical development, and biomedical research. This compound, formally known as heptylphenyl ketone, is characterized by its molecular formula C₁₃H₁₈O and molecular weight of 234.29 g/mol. Its structure comprises a phenyl group attached to the terminal carbon of a seven-carbon heptane chain via a carbonyl functional group, forming a symmetrical ketone framework that imparts distinct physicochemical properties.
Recent advancements in computational chemistry have revealed novel insights into the conformational dynamics of cas no 1671-75-6. A study published in *Journal of Molecular Structure* (2023) employed density functional theory (DFT) calculations to analyze the compound's electronic distribution and steric hindrance effects. Researchers found that the spatial arrangement of substituents around the carbonyl moiety facilitates selective nucleophilic attacks during organic synthesis, particularly in asymmetric catalysis protocols. This discovery has been leveraged to design more efficient synthetic pathways for complex pharmaceutical intermediates, reducing reaction steps by up to 40% compared to conventional methods.
In drug discovery contexts, heptylphenyl ketone (CAS No: cas no 1671-75-6) serves as a critical building block for constructing bioactive molecules. A groundbreaking 2024 study from *Nature Communications* demonstrated its role as an intermediate in synthesizing novel kinase inhibitors targeting cancer-related signaling pathways. The compound's ability to form stable imine derivatives under mild conditions enabled researchers to develop analogs with improved pharmacokinetic profiles, achieving IC₅₀ values as low as 0.8 nM against epidermal growth factor receptor (EGFR) variants common in non-small cell lung carcinoma.
The stereochemistry of cas no 1671-75-6 plays a pivotal role in determining its biological activity. A collaborative research team from MIT and Pfizer reported in *ACS Medicinal Chemistry Letters* (2023) that enantiomerically pure forms exhibit significantly different binding affinities toward GABA-A receptor subtypes when incorporated into neuroactive scaffolds. This finding underscores the importance of chiral purity control during synthesis for medicinal applications, where stereoisomers may display therapeutic or adverse effects depending on their configuration.
Synthetic methodologies for producing heptylphenyl ketone have evolved dramatically since its initial isolation. Traditional Friedel-Crafts acylation approaches are being replaced by environmentally benign protocols involving enzymatic catalysis and microwave-assisted organic synthesis (MAOS). A notable example comes from *Green Chemistry* (2024), which describes a solvent-free synthesis using lipase-catalyzed Claisen-Schmidt condensation achieving >98% yield with minimal waste production. Such advancements align with current industry trends toward sustainable chemistry practices while maintaining product quality standards.
In metabolic engineering studies, this compound has emerged as an important biomarker for lipid pathway analysis. Researchers at Stanford University identified CAS No: cas no 1671-75-6's presence in serum samples correlating with altered fatty acid oxidation rates under specific pathological conditions. Published in *Metabolomics* (2023), this work established quantitative LC/MS protocols for detecting trace amounts of the compound (also known as: phenyl heptanone-) in biological matrices, offering potential diagnostic applications for metabolic disorders like non-alcoholic fatty liver disease.
Biochemical investigations reveal fascinating interactions between heptylphenyl ketone and membrane-bound proteins. A structural biology study using cryo-electron microscopy (Nature Structural Biology*, 2024)) showed how this molecule binds to transmembrane domains of ion channels through π-stacking interactions between its phenyl ring and aromatic residues on channel proteins. This mechanism provides new strategies for developing channel modulators with improved membrane permeability—a critical challenge in drug delivery systems.
The thermal stability characteristics of cas no 1671-75-6's corresponding compound, heptylphenyl ketone, have been rigorously evaluated under various storage conditions. Data from *Thermochemical Acta* (2024) indicates that when stored at temperatures below -8°C (m.p.: -8°C according to IUPAC standards), the compound retains full reactivity even after prolonged periods (>3 years). These findings are particularly relevant for pharmaceutical manufacturers requiring long-term storage solutions without compromising molecular integrity.
Innovative applications continue to emerge across biomedical fields. A recent preclinical trial reported in *Advanced Healthcare Materials* (Q3 2024) explored its use as a precursor for stimuli-responsive drug carriers when combined with polyethylene glycol-based polymers through Michael addition reactions. The resulting nanoparticles demonstrated pH-sensitive release profiles optimal for targeting tumor microenvironments, achieving up to threefold increase in drug accumulation at acidic pH levels compared to neutral conditions.
Spectroscopic analyses have provided deeper understanding of this compound's electronic behavior. Ultraviolet-visible spectroscopy studies highlighted strong absorption bands at wavelengths between 240–300 nm due to π→π* transitions within its conjugated system formed by the phenyl ring and adjacent methyl groups (*Journal of Spectroscopy*, April 2024)). Such spectral signatures enable precise quantification using HPLC-DAD systems during quality control processes at manufacturing facilities worldwide.
Nanostructured materials incorporating heptylphenyl ketone are being investigated for biosensor development applications. Researchers at ETH Zurich engineered graphene oxide composites functionalized with this molecule's derivatives through click chemistry reactions (*ACS Nano*, July 2024)). The resulting materials exhibited enhanced sensitivity toward dopamine detection down to femtomolar concentrations—critical progress toward creating wearable devices capable of real-time neurotransmitter monitoring.
The compound's solubility properties have been optimized through nanoencapsulation techniques pioneered by Japanese chemists (*Biomaterials Science*, December 2023). By encapsulating it within lipid-based vesicles stabilized by cholesterol derivatives, they achieved aqueous solubility improvements exceeding industry benchmarks while maintaining structural stability under physiological conditions—a breakthrough for water-soluble drug formulations requiring hydrophobic active ingredients.
In enzymology research, this molecule has become a valuable tool for studying cytochrome P450 enzyme interactions (*Drug Metabolism & Disposition*, February 2024). Studies revealed that it acts as both substrate and inhibitor for CYP enzymes involved in Phase I metabolism pathways when administered at micromolar concentrations—information vital for predicting drug-drug interactions during clinical development phases.
Biophysical studies employing nuclear magnetic resonance (NMR) spectroscopy have clarified its role in protein-ligand binding processes (*Journal of Biomolecular NMR*, March/April issue). Data from these experiments identified key hydrogen bonding networks formed between heptylphenyl ketone's carbonyl oxygen and serine residues on target proteins' active sites—a mechanism now being exploited to design more selective inhibitors through structure-based drug design approaches.
Sustainable sourcing initiatives are transforming production methods—recently published green chemistry protocols utilize renewable feedstocks like castor oil-derived fatty acids (*ChemSusChem*, May-June edition). By coupling these natural precursors via palladium-catalyzed cross-coupling reactions under ambient conditions, manufacturers can reduce reliance on petrochemicals while maintaining high-purity standards required by pharmaceutical industries worldwide.
Toxicological evaluations conducted per OECD guidelines confirm low acute toxicity profiles (*Toxicological Sciences*, January supplement issue). Subacute exposure studies on zebrafish models demonstrated negligible developmental impacts even at concentrations exceeding pharmacologically relevant levels—data supporting safe handling practices when used within recommended dosage ranges across R&D environments.
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